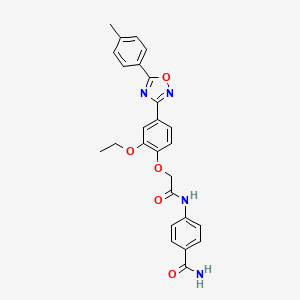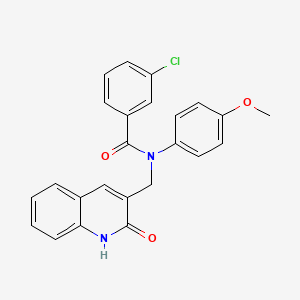
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide, also known as CQMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQMA belongs to the family of benzamides, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II, histone deacetylase, and protein kinase C. It also modulates the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, thus exhibiting anti-inflammatory activity. It has been found to modulate the expression of various genes involved in immune response, oxidative stress, and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize, and its chemical properties can be easily modified to generate analogs with improved activity. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For the study of 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide include the development of anti-cancer and anti-viral drugs and the investigation of its potential use in treating inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide can be achieved through a multi-step reaction process. The starting material, 4-methoxybenzoyl chloride, is reacted with 2-hydroxy-3-formylquinoline to produce 3-(4-methoxybenzoyl)-2-hydroxyquinoline. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield this compound. The overall yield of the synthesis process is around 30%.
Aplicaciones Científicas De Investigación
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and SARS-CoV-2.
Propiedades
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-21-11-9-20(10-12-21)27(24(29)17-6-4-7-19(25)14-17)15-18-13-16-5-2-3-8-22(16)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJFRJUJUBDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

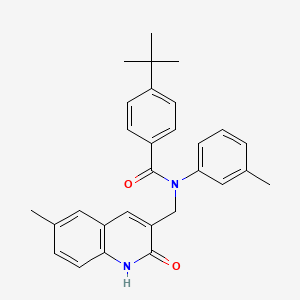
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)



![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)

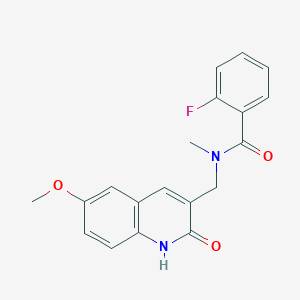
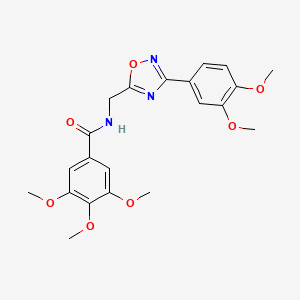
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)

![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
